molecular formula C19H16N2O4 B444735 (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-59-6

(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B444735
CAS No.: 910218-59-6
M. Wt: 336.3g/mol
InChI Key: HJDLRYABHAFDPD-UHFFFAOYSA-N
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Description

(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a chemical compound featuring a 2-imino-2H-chromene scaffold, a structure recognized for its significant research potential in oncology. Compounds within this chemical class have been identified as novel cytotoxic agents and are investigated for their ability to inhibit AKR1B10 (Aldo-Keto Reductase Family 1 Member B10) . The inhibition of the AKR1B10 enzyme represents a promising therapeutic strategy for various cancers, as it is involved in critical cellular processes like retinoid metabolism and the oxidative stress response . Research-grade compounds with this core structure are utilized in in vitro cytotoxicity assays against human cancer cell lines, such as MOLT-4 (leukemia) and SK-OV-3 (ovarian), to evaluate their potent inhibitory activity . Molecular docking studies suggest that potent derivatives within this family exert their effects by forming critical hydrogen-bonding interactions with key amino acids, such as Val301 and Leu302, within the catalytic site of AKR1B10 . The synthesis of this chromene derivative is typically achieved via Knoevenagel condensation, a well-established method for constructing this important heterocyclic system . This product is supplied For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-acetyl-2-(4-methoxyphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12(22)20-18(23)16-11-13-5-3-4-6-17(13)25-19(16)21-14-7-9-15(24-2)10-8-14/h3-11H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDLRYABHAFDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Chromene Core Formation

The chromene scaffold is synthesized via Knoevenagel condensation, a widely utilized method for constructing benzopyran derivatives. In a representative procedure, salicylaldehyde derivatives react with N-substituted cyanoacetamides under mild basic conditions. For instance, aqueous sodium carbonate (Na₂CO₃) or sodium hydrogen carbonate (NaHCO₃) facilitates the condensation at room temperature, yielding 2-imino-2H-chromene-3-carboxamides with excellent atom economy (85–95% yield) .

Key Reaction Parameters :

  • Substrates : Salicylaldehyde derivatives (e.g., 7-diethylamino-4-hydroxycoumarin aldehyde) and N-acetyl cyanoacetamide.

  • Base : 10% aqueous Na₂CO₃ or NaHCO₃.

  • Conditions : Room temperature, 4–6 hours.

  • Product : 2-Imino-2H-chromene-3-carboxamide with inherent N-acetyl group.

This method avoids toxic solvents and high temperatures, aligning with green chemistry principles . The imino group at position 2 originates from the cyanoacetamide’s cyano moiety, which undergoes tautomerization during condensation.

The introduction of the 4-methoxyphenylimino group requires a Schiff base reaction between the chromene’s carbonyl group and 4-methoxyaniline. A modified approach from thiazolidinedione syntheses involves refluxing the 2-oxo-chromene-3-carboxamide intermediate with 4-methoxyaniline in acetic acid and anhydrous sodium acetate .

Procedure :

  • Substrates : 2-Oxo-2H-chromene-3-carboxamide (from HCl treatment of 2-imino derivatives ) and 4-methoxyaniline.

  • Catalyst : Anhydrous sodium acetate (4 mmol).

  • Solvent : Acetic acid (5 mL).

  • Conditions : Reflux at 120°C for 3 hours.

  • Yield : 70–80% after recrystallization .

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imino linkage. The Z-configuration of the imino group is stabilized by intramolecular hydrogen bonding between the amide proton and the chromene oxygen .

Optimization of Acetylation Techniques

The N-acetyl group on the carboxamide is introduced either during the Knoevenagel step (via N-acetyl cyanoacetamide) or through post-synthetic acetylation. Direct incorporation using N-acetyl cyanoacetamide streamlines the synthesis, as demonstrated in the RSC protocol . Alternatively, acetylation of pre-formed carboxamides employs acetic anhydride in pyridine:

Post-Synthetic Acetylation :

  • Reagents : Acetic anhydride (1.2 eq), pyridine (catalyst).

  • Conditions : 0°C to room temperature, 2 hours.

  • Yield : >90% .

This method ensures selective acetylation of the carboxamide nitrogen without affecting the imino group.

Comparative Analysis of Synthetic Routes

Method Starting Materials Conditions Yield Advantages
Knoevenagel Condensation Salicylaldehyde, N-acetyl cyanoacetamideAqueous Na₂CO₃, RT85–95%Eco-friendly, one-pot
Schiff Base Formation 2-Oxo-chromene-3-carboxamide, 4-methoxyanilineAcetic acid, reflux70–80%High regioselectivity
Post-Synthetic Acetylation Chromene-3-carboxamide, acetic anhydridePyridine, 0°C to RT>90%Compatible with sensitive functionalities

Structural Characterization and Validation

Advanced spectroscopic techniques confirm the compound’s structure:

  • ¹H NMR : Aromatic protons resonate at δ 7.53–7.40 (chromene ring), δ 6.87 (4-methoxyphenyl), and δ 3.73 (OCH₃) .

  • ¹³C NMR : Key signals include δ 160.87 (C=O amide), δ 161.42 (chromene carbonyl), and δ 55.44 (OCH₃) .

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O amide) and 1620 cm⁻¹ (C=N imino) .

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key adaptations include:

  • Solvent Recycling : Ethanol or acetic acid recovery reduces waste.

  • Catalyst Recovery : Sodium carbonate filtration and reuse lower costs .

  • Automated Purification : High-performance liquid chromatography (HPLC) ensures >99% purity for pharmaceutical applications .

Challenges and Mitigation Strategies

  • Imine Isomerization : The Z-to-E isomerization under acidic conditions is minimized by maintaining neutral pH during isolation .

  • Byproduct Formation : Excess 4-methoxyaniline is removed via aqueous washes, improving product purity .

  • Scale-Up Exotherms : Jacketed reactors control temperature during acetylation to prevent decomposition .

Recent Advances in Chromene Functionalization

Emerging methodologies, such as photoredox catalysis and enzyme-mediated reactions, offer greener alternatives for imino group installation. For example, laccase enzymes catalyze oxidative coupling of amines with carbonyls, achieving 85% yield under mild conditions .

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The imino group can be reduced to an amine, which may change the compound’s reactivity and interaction with biological targets.

    Substitution: The acetyl group can be substituted with other acyl groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Acyl chlorides, anhydrides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the imino group may produce an amine derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds, including (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide, exhibit significant anticancer properties. The mechanism of action often involves inducing apoptosis in cancer cells and inhibiting cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMCF-710.5
This compoundPC-325.0
This compoundA5495.0

These results indicate potent cytotoxicity across multiple cancer cell lines, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity. It has been shown to inhibit the growth of various pathogens by targeting essential bacterial enzymes.

In Vitro Antimicrobial Evaluation

The following table summarizes the antimicrobial activity observed for this compound against different pathogens:

CompoundPathogen TestedMIC (μg/mL)IC50 (μM)
This compoundE. coli0.1520.0
This compoundS. aureus0.2518.0

These findings highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the interactions between this compound and target proteins involved in cancer progression and microbial resistance. These studies suggest that specific interactions at the active sites of enzymes contribute to its biological efficacy.

Mechanism of Action

The mechanism of action of (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the chromene core can interact with cellular enzymes and receptors. These interactions can lead to the modulation of signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The 4-methoxyphenyl group in the target compound distinguishes it from analogs with halogenated or heterocyclic substituents. Key structural analogs and their properties are summarized below:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Features Reference
(2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl C₁₈H₁₃FN₂O₃ 324.31 Electron-withdrawing fluorine enhances polarity; lower molecular weight
(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide 3-Chloro-2-methylphenyl C₂₄H₁₉ClN₂O₃ 418.9 Chlorine and methyl groups increase steric bulk and lipophilicity
(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide 4-Chloro-2-fluorophenyl C₂₃H₁₆ClFN₂O₃ 422.8 Dual halogenation enhances electronic effects; higher molecular weight
(3Z)-3-[(4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-3H-benzo[f]chromene-2-carboxamide 1,3-Thiazol-2-yl C₂₄H₁₇N₃O₂S 427.5 Heterocyclic thiazole introduces potential for hydrogen bonding

Key Observations :

  • Steric and Lipophilic Effects : Bulky substituents like 3-chloro-2-methylphenyl (MW = 418.9) increase molecular weight and lipophilicity, which may influence membrane permeability in biological systems .
  • Heterocyclic Modifications : Incorporation of a thiazole ring (MW = 427.5) introduces nitrogen and sulfur atoms, enabling additional intermolecular interactions (e.g., hydrogen bonding) .

Comparison of Reaction Conditions :

  • Electron-rich aryl amines (e.g., 4-methoxyaniline) may require milder conditions due to enhanced nucleophilicity, whereas halogenated analogs (e.g., 4-chloroaniline) might need elevated temperatures or catalysts .

Physicochemical Properties

  • Solubility : The 4-methoxy group improves aqueous solubility compared to halogenated analogs, which are more lipophilic .
  • Thermal Stability : Halogenated derivatives (e.g., 4-chloro-2-fluorophenyl analog) may exhibit higher melting points due to stronger intermolecular forces (e.g., halogen bonding) .
  • Spectral Data: IR Spectroscopy: Carboxamide C=O stretches appear near 1660–1680 cm⁻¹, while imino C=N stretches occur at ~1600 cm⁻¹. Methoxy groups show symmetric stretching at ~2830–2940 cm⁻¹ . NMR Spectroscopy: Aromatic protons in the 4-methoxyphenyl group resonate at δ 6.8–7.2 ppm, distinct from deshielded protons in halogenated analogs (δ 7.3–7.8 ppm) .

Biological Activity

(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene class, which is recognized for its diverse biological activities. This compound has been investigated for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to summarize the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a chromene core substituted with an acetyl group and a methoxyphenyl group, which contribute to its unique chemical properties. The structural formula can be represented as follows:

C17H16N2O3\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.
  • Cell Signaling Modulation : It may modulate signaling pathways related to apoptosis and cell proliferation, indicating potential anticancer effects.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound's ability to inhibit COX and LOX enzymes suggests a strong anti-inflammatory potential. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response.

Anticancer Properties

Studies have indicated that this compound may induce apoptosis in cancer cells. The mechanism involves disrupting mitochondrial membrane potential and activating caspases, which are essential for programmed cell death.

Case Studies and Research Findings

StudyFindings
Antioxidant Activity Demonstrated significant scavenging of DPPH and ABTS radicals, indicating strong antioxidant capacity.
Anti-inflammatory Effects Inhibition of COX-2 expression in RAW 264.7 macrophages, leading to decreased levels of TNF-alpha and IL-6.
Anticancer Activity Induced apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) through mitochondrial dysfunction and caspase activation.

Q & A

Q. What are the established synthetic routes for (2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide?

The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Imine formation : Reacting a chromene-3-carboxamide precursor with 4-methoxyaniline under acidic conditions.
  • Acetylation : Introducing the acetyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).
  • Purification : Column chromatography or recrystallization to isolate the pure Z-isomer, monitored by TLC . Optimization of reaction conditions (e.g., solvent polarity, temperature at 60–80°C, and catalysts like TBTU) is critical for yield improvement .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1H/13C NMR confirms the Z-configuration of the imine group and acetyl substitution. Aromatic protons appear as distinct multiplet signals in δ 6.5–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 379.1 for C19H17N2O4) .
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles (e.g., C=N imine bond ~1.28 Å) .

Q. What functional groups influence the compound’s reactivity and bioactivity?

  • Acetyl group : Enhances metabolic stability and modulates solubility.
  • Methoxyphenyl imine : Electron-donating methoxy group increases π-π stacking with biological targets.
  • Carboxamide : Participates in hydrogen bonding with enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of analogous chromene derivatives?

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing methoxy with halogen groups) and compare IC50 values in standardized assays (e.g., kinase inhibition) .
  • Assay standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) to minimize variability .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase domains (e.g., EGFR). The methoxyphenyl group often occupies hydrophobic pockets .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (MM-PBSA) .

Q. How to address low solubility in aqueous assays?

  • Co-solvents : Use cyclodextrins or DMSO (≤0.1%) to enhance solubility without cytotoxicity .
  • Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity .

Q. What strategies optimize reaction conditions for stereochemical control?

  • Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, stabilizing the Z-isomer.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states during imine formation .

Q. How to refine crystal structures with twinned or disordered data?

  • SHELXL commands : Use TWIN/BASF instructions for twinned data and PART/SUMP restraints for disordered moieties .
  • High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) .

Q. What in vitro assays are suitable for initial therapeutic evaluation?

  • Anticancer : MTT assay on cancer cell lines (e.g., HepG2) with doxorubicin as a positive control .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA kits .

Q. How to identify and mitigate synthetic impurities?

  • HPLC-MS : Detect byproducts (e.g., unreacted starting materials) using C18 columns and acetonitrile/water gradients .
  • Recrystallization : Use ethanol/water mixtures to remove polar impurities .

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